molecular formula C12H10N2O2 B8766117 p-tolyl pyrazine-2-carboxylate CAS No. 132172-96-4

p-tolyl pyrazine-2-carboxylate

Cat. No.: B8766117
CAS No.: 132172-96-4
M. Wt: 214.22 g/mol
InChI Key: YJPASBYDCPRNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Tolyl Pyrazine-2-carboxylate is a chemical reagent designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The pyrazine-2-carboxylate moiety is a privileged scaffold in medicinal chemistry and drug discovery . Esters of pyrazine-2-carboxylic acid, such as this compound, serve as valuable synthetic intermediates or potential precursors in the development of bioactive molecules . The core pyrazine structure is a key component in several significant therapeutic agents and is extensively investigated for its antiviral and antimicrobial properties . For instance, pyrazine conjugates have been synthesized and shown to exhibit potent activity against severe acute respiratory syndrome coronavirus‐2 (SARS‐CoV‐2), with some demonstrating a better selectivity index than the reference drug Favipiravir . Furthermore, pyrazinecarboxamide derivatives are known for their antituberculosis activity, and the structural motif is explored in the development of enzyme inhibitors and other pharmacologically active compounds . Researchers may utilize this compound as a building block to create novel conjugates targeting various biological pathways or as a ligand in coordination chemistry for the synthesis of functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132172-96-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(4-methylphenyl) pyrazine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3

InChI Key

YJPASBYDCPRNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies for P Tolyl Pyrazine 2 Carboxylate and Analogues

Classical Esterification Approaches

Esterification remains the most direct and widely employed method for the synthesis of pyrazine (B50134) carboxylates. This can be achieved through the direct reaction of the carboxylic acid with an alcohol or phenol, activation of the carboxylic acid to an acyl chloride, or the use of coupling agents to facilitate the reaction.

Direct Esterification of Pyrazine-2-carboxylic Acid with p-Cresol (B1678582) or Related Alcohols/Phenols

Direct esterification, often conforming to Fischer esterification principles, involves reacting pyrazine-2-carboxylic acid with an alcohol or phenol, such as p-cresol, typically in the presence of an acid catalyst. However, the esterification of phenols is generally more challenging than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. chemguide.co.ukyoutube.com The lone pair on the oxygen atom is delocalized into the benzene ring, making it a weaker nucleophile. youtube.com

Consequently, the reaction of pyrazine-2-carboxylic acid with p-cresol often requires more forcing conditions or specialized catalysts to achieve reasonable yields. chemguide.co.uk Research on the esterification of various carboxylic acids with p-cresol has demonstrated the utility of catalysts like acid-activated Indian bentonite, which provides an environmentally benign and recyclable option. While not specific to pyrazine-2-carboxylic acid, these studies indicate that the reaction proceeds efficiently at higher temperatures, for instance, by refluxing in a high-boiling solvent like o-xylene.

For more reactive aliphatic alcohols, the reaction can be more straightforward. For example, pyrazine-2-carboxylic acid can be reacted with isobutyl or isopropyl alcohol in the presence of an acid catalyst, with the water generated during the reaction being removed by azeotropic distillation to drive the equilibrium towards the product ester.

Table 1: Conditions for Direct Esterification of Carboxylic Acids with Phenols/Alcohols

Carboxylic Acid Alcohol/Phenol Catalyst Solvent Temperature Yield
Stearic Acid p-Cresol Acid Activated Indian Bentonite o-Xylene Reflux 96%
Pyrazine-2-carboxylic acid Isobutyl alcohol Sulfuric Acid Isobutyl alcohol Reflux Good

Reactions Involving Pyrazinoyl Chloride and Substituted Phenols/Alcohols

A more reactive approach to synthesizing pyrazine esters involves a two-step process: first, the conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride derivative, pyrazinoyl chloride, followed by reaction with a phenol or alcohol. chemguide.co.uk This method circumvents the unfavorable equilibrium of direct esterification.

The activation of pyrazine-2-carboxylic acid is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction mixture is typically heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The resulting crude pyrazinoyl chloride can then be reacted directly with the desired phenol or alcohol. nih.gov

The subsequent reaction with a nucleophile like p-cresol proceeds readily. Analogous reactions for the synthesis of pyrazine-2-carboxamides, where pyrazinoyl chlorides are treated with various anilines, are well-documented. nih.govnih.govresearchgate.netmdpi.com These reactions are often carried out in a non-nucleophilic solvent like acetone or toluene, with a base such as pyridine or triethylamine added to neutralize the HCl byproduct generated during the esterification. nih.gov For less reactive acyl chlorides, converting the phenol to its more nucleophilic phenoxide salt with a base like sodium hydroxide (B78521) can accelerate the reaction. chemguide.co.uklibretexts.org

Table 2: Representative Reactants for Pyrazinoyl Chloride-Based Ester Synthesis

Pyrazinoyl Chloride Precursor Activating Agent Phenol/Alcohol Base
Pyrazine-2-carboxylic acid SOCl₂, cat. DMF p-Cresol Pyridine
6-Chloropyrazine-2-carboxylic acid SOCl₂ 4-Methoxyphenol Triethylamine
5-tert-Butylpyrazine-2-carboxylic acid (COCl)₂ Ethanol Pyridine

Utilizing Activating and Coupling Reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), T3P)

Modern synthetic methods often employ coupling reagents to facilitate the formation of ester bonds under mild conditions, avoiding the harsh reagents required for acid chloride formation. The Steglich esterification is a prominent example, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). organic-chemistry.org

In this process, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack by the alcohol or phenol. DMAP plays a crucial role, especially for less nucleophilic alcohols like phenols, by acting as an acyl transfer catalyst. It reacts with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the phenol to form the ester, regenerating the DMAP catalyst. organic-chemistry.orgrsc.org A significant advantage of this method is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. researchgate.net

Another approach, the Yamaguchi esterification, involves the formation of a mixed anhydride (B1165640) from the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. This anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. This method has been successfully applied to the synthesis of pyrazine-2-carboxylic acid derivatives. researchgate.net

Table 3: Common Coupling Reagents for Ester Synthesis

Reagent Acronym Role Key Features
N,N'-Dicyclohexylcarbodiimide DCC Coupling Agent Forms reactive O-acylisourea; insoluble urea byproduct. organic-chemistry.orgresearchgate.net
4-Dimethylaminopyridine DMAP Catalyst Acyl transfer catalyst, increases reaction rate significantly. organic-chemistry.orgrsc.org
Propanephosphonic Acid Anhydride T3P Coupling Agent High reactivity; byproducts are water-soluble.
2,4,6-Trichlorobenzoyl chloride - Activating Agent Used in Yamaguchi esterification to form a mixed anhydride. researchgate.net

Nucleophilic Substitution Reactions in Pyrazine Carboxylate Synthesis

While less common than esterification, nucleophilic substitution offers an alternative pathway to pyrazine carboxylates. These methods typically involve either the displacement of a leaving group on the pyrazine ring by a carboxylate anion or the reaction of a pyrazine carboxylate salt with an alkyl or aryl halide.

Strategies Employing Carboxylate Anions with Alkyl/Aryl Halides

This strategy is analogous to the Williamson ether synthesis. It involves the deprotonation of pyrazine-2-carboxylic acid to form its corresponding carboxylate anion (e.g., sodium pyrazine-2-carboxylate). This salt is then used as a nucleophile to displace a halide from an alkyl or activated aryl halide.

For the synthesis of p-tolyl pyrazine-2-carboxylate (B1225951), this would theoretically involve the reaction of sodium pyrazine-2-carboxylate with a p-tolyl halide. However, nucleophilic aromatic substitution (SNAr) on a non-activated aryl halide like p-tolyl bromide is extremely difficult. This pathway is more feasible if the aryl halide is activated with strong electron-withdrawing groups. A more practical application of this method is for the synthesis of alkyl pyrazine-2-carboxylates, where the carboxylate anion reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) via an SN2 mechanism.

Alternatively, a halogenated pyrazine can serve as the electrophile. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially for halopyrazines. scribd.comthieme-connect.de In this scenario, a compound like 2-chloropyrazine could react with the sodium salt of p-cresol (sodium p-cresoxide) to potentially form an ether linkage, not the target ester. Therefore, for ester synthesis, the carboxylate must act as the nucleophile.

Evaluation of Base and Solvent Effects on Reaction Outcomes

The success of nucleophilic substitution reactions is highly dependent on the choice of base and solvent.

Base Effects: To form the pyrazine-2-carboxylate anion for reaction with an alkyl halide, a suitable base is required. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used. The base must be strong enough to fully deprotonate the carboxylic acid but should ideally be non-nucleophilic to avoid competing with the carboxylate in the subsequent substitution step. For reactions involving a halopyrazine as the electrophile, the base (e.g., K₂CO₃) is used to deprotonate the nucleophile (like an amine or alcohol). researchgate.net

Solvent Effects: The solvent plays a critical role in facilitating the reaction. For SN2 reactions between a carboxylate anion and an alkyl halide, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) are preferred. These solvents solvate the cation (e.g., Na⁺) but leave the carboxylate anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.

Transition Metal-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. tandfonline.comwikipedia.org These methods are particularly valuable for functionalizing heteroaromatic rings like pyrazine, which are central to many pharmaceuticals and agrochemicals. tandfonline.comresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, frequently employed to introduce aryl substituents onto heterocyclic rings. mdpi.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. researchgate.net

The application of Suzuki-Miyaura coupling to pyrazine rings allows for the direct installation of aryl groups, such as the p-tolyl moiety, onto the pyrazine core. The reaction generally proceeds by coupling a halogenated pyrazine derivative, for instance, a chloro- or bromopyrazine-2-carboxylate, with an appropriate arylboronic acid. rsc.org A variety of palladium catalysts and ligands can be utilized, with the choice often depending on the specific substrates and desired reaction conditions. researchgate.net For example, Pd(PPh₃)₄ is a commonly used catalyst for such transformations. mdpi.comnih.gov

Key features of the Suzuki-Miyaura coupling for pyrazine arylation include:

Substrate Scope: The reaction is tolerant of a wide range of functional groups on both the pyrazine ring and the arylboronic acid. nih.gov This allows for the synthesis of a diverse library of substituted pyrazine derivatives.

Reaction Conditions: Conditions are generally mild, and the reagents, particularly boronic acids, are often stable and readily available. nih.gov

Coupling Partners: While arylboronic acids are common, other organoboron reagents such as arylboronate esters and aryltrifluoroborates can also be effective coupling partners, sometimes offering advantages in cases of low reactivity. researchgate.net

Research has shown that boronic acids and their pinacolate esters with electron-donating groups tend to provide good yields in Suzuki-Miyaura reactions. mdpi.com The reaction of a halogenated pyrazine with an aryl boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., DME/ethanol/water or 1,4-dioxane) affords the desired aryl-substituted pyrazine. mdpi.comnih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Halogenated Substrate 3-Bromo-6-(thiophen-2-yl)pyridazine
Boronic Acid (Hetero)aromatic boronic acids
Catalyst Pd(PPh₃)₄ (5 mol%)
Base 2 M Na₂CO₃ (aqueous)
Solvent DME/Ethanol
Temperature 80 °C
Yields 14% to 28%

Data sourced from a study on pyridazine derivatives, illustrating typical conditions applicable to similar diazine systems. nih.gov

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing amide analogues of pyrazine-2-carboxylates, where the ester linkage is replaced by an amide bond. This transformation has revolutionized the synthesis of aryl amines, offering a significant improvement over harsher, traditional methods. wikipedia.org

To generate pyrazine-2-carboxamide analogues, a suitable halogenated pyrazine (e.g., 2-chloropyrazine) can be coupled with an amine or an amide nucleophile. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance catalyst stability and reaction efficiency, allowing for the coupling of a wide array of substrates under mild conditions. youtube.comnih.gov The choice of base is also critical to the reaction's success. youtube.com

This methodology has been successfully applied to the synthesis of various N-heterocyclic compounds. For instance, a double palladium-catalyzed Buchwald-Hartwig C-N cross-coupling was used to generate a dimethoxyphenazine, a related diazine heterocycle, in 79% yield using a palladium(II)-BrettPhos precatalyst. nih.govmdpi.com While direct synthesis of p-tolyl pyrazine-2-carboxamide via this route is plausible, an alternative approach involves the amidation of an existing ester like p-tolyl pyrazine-2-carboxylate.

Biocatalytic Approaches to Pyrazine Ester Synthesis

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases, have been extensively explored for the synthesis of esters and amides.

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. semanticscholar.org Immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, are particularly attractive for industrial applications due to their stability and reusability. rsc.orgsoci.org

The synthesis of pyrazine esters, including this compound, can be achieved through the direct esterification of pyrazine-2-carboxylic acid with the corresponding alcohol (p-cresol). The immobilized lipase serves as the catalyst, facilitating the condensation reaction. This enzymatic approach avoids the need for harsh acidic or basic catalysts and high temperatures often required in chemical esterification. google.com

While the literature specifically detailing the lipase-catalyzed synthesis of this compound is limited, extensive research on the lipase-catalyzed synthesis of related pyrazine amides from pyrazine esters provides strong evidence for the feasibility of the esterification reaction. rsc.orgnih.gov The same enzyme, Lipozyme® TL IM, has been shown to be highly effective in reactions involving pyrazine esters. rsc.org

The efficiency of biocatalytic reactions is highly dependent on various parameters. nih.gov Optimizing these factors is crucial for achieving high yields and reaction rates. rsc.orgnih.gov Key parameters that have been investigated for lipase-catalyzed reactions involving pyrazine derivatives include:

Solvent: The choice of solvent is critical as it affects enzyme activity and substrate solubility. In a study on the synthesis of pyrazinamide (B1679903) derivatives using Lipozyme® TL IM, various organic solvents were tested. nih.gov Tert-amyl alcohol was identified as a superior medium, providing higher yields compared to solvents like acetonitrile, toluene, and THF. rsc.org

Substrate Ratio: The molar ratio of the acid to the alcohol (or ester to amine in amidation) can significantly influence the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards product formation. For the enzymatic synthesis of N-benzylpyrazine-2-carboxamide, the highest yield was achieved with a substrate molar ratio (pyrazine-2-carboxylate to benzylamine) of 1:3. rsc.org

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for maximum efficiency. For the Lipozyme® TL IM catalyzed reaction, 45 °C was found to be the optimal temperature. rsc.org Higher temperatures can lead to enzyme denaturation and a decrease in yield.

Reaction Time/Flow Rate: In continuous-flow systems, the residence time (determined by the flow rate) is a key parameter. A residence time of 20 minutes was found to be optimal for achieving high yields in the continuous-flow synthesis of pyrazinamide derivatives. rsc.org

Table 2: Influence of Reaction Parameters on Enzymatic Pyrazinamide Synthesis

Parameter Optimal Condition Result
Solvent tert-Amyl Alcohol Highest Yield
Substrate Ratio 1:3 (Ester:Amine) 81.7% Yield
Temperature 45 °C Maximum Yield
Residence Time 20 min Maximum Yield

Data from a study on the synthesis of pyrazinamide derivatives from pyrazine esters catalyzed by Lipozyme® TL IM. rsc.org

Development of Novel Synthetic Routes and Process Optimization

The development of novel and efficient synthetic routes for pyrazine derivatives is an ongoing area of research. researchgate.net Efforts are focused on improving yields, reducing environmental impact, and simplifying reaction procedures. This includes the exploration of new catalytic systems and the optimization of existing processes.

Process optimization can involve several strategies:

Catalyst and Ligand Screening: As seen in transition metal catalysis, the performance of a reaction is heavily dependent on the catalyst-ligand combination. mdpi.com Systematic screening of different palladium sources and phosphine ligands can lead to significant improvements in reaction efficiency and scope. nih.gov

Continuous-Flow Synthesis: Moving from batch reactors to continuous-flow systems can offer numerous advantages, including better heat and mass transfer, improved safety, and the potential for automation and scalability. A continuous-flow system was successfully developed for the Lipozyme® TL IM-catalyzed synthesis of pyrazinamide derivatives, achieving a maximum yield of 91.6% in just 20 minutes. rsc.orgnih.gov

Green Chemistry Principles: The adoption of biocatalysis and the use of greener solvents like tert-amyl alcohol are examples of process optimization guided by the principles of green chemistry. rsc.org These approaches aim to reduce waste and the use of hazardous materials.

The synthesis of this compound and its analogues benefits from a rich and evolving landscape of synthetic methodologies. From the precision of palladium-catalyzed cross-couplings to the green efficiency of biocatalysis, chemists have a powerful toolkit to construct these valuable heterocyclic compounds. Continued research into novel catalysts, reaction conditions, and process technologies will undoubtedly lead to even more efficient and sustainable synthetic routes in the future.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced solvent usage, lower purification costs, and improved time efficiency. For the synthesis of pyrazine carboxylates, a hypothetical one-pot approach could involve the initial formation of the pyrazine ring followed by an in-situ esterification.

A common route to the pyrazine core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This could be followed by oxidation to the aromatic pyrazine and subsequent esterification with p-cresol. While a direct one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, the principles of one-pot reactions for similar heterocyclic systems are well-established. For instance, a one-pot method for synthesizing diversely functionalized N-arylpyrazoles from aryl nucleophiles and 1,3-dicarbonyl compounds has been reported, showcasing the potential for multi-step sequences in a single vessel.

A plausible one-pot strategy for this compound could be conceptualized as follows:

Pyrazine Ring Formation: Reaction of a suitable 1,2-dicarbonyl precursor of pyrazine-2-carboxylic acid with a 1,2-diamine.

In-situ Oxidation: Introduction of an oxidizing agent to aromatize the resulting dihydropyrazine intermediate.

Esterification: Addition of p-cresol and a suitable coupling agent or catalyst to facilitate the esterification of the in-situ generated pyrazine-2-carboxylic acid.

The efficiency of such a process would depend on the compatibility of the reagents and conditions for each step. The following table illustrates a conceptual reaction scheme and the potential benefits of a one-pot approach.

StepReactionReagents/ConditionsPotential Advantage
1Pyrazine Formation & Oxidation1,2-dicarbonyl, 1,2-diamine, oxidantFormation of the core structure in a single step.
2Esterificationp-cresol, coupling agent (e.g., DCC/DMAP)Avoids isolation of pyrazine-2-carboxylic acid.
Overall One-Pot Synthesis Sequential addition of reagents Reduced workup, solvent, and time.

This table is a conceptual representation of a possible one-pot synthesis for this compound.

Continuous Flow Chemistry Applications in Pyrazine Carboxylate Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety, and straightforward scalability. The synthesis of pyrazine derivatives is well-suited for this technology. Research has demonstrated the successful continuous-flow synthesis of pyrazinamide derivatives from pyrazine esters, highlighting the compatibility of the pyrazine carboxylate core with flow conditions. organic-chemistry.orgnih.gov

A continuous flow setup for the synthesis of this compound could be designed based on the esterification of pyrazine-2-carboxylic acid with p-cresol. The reactants would be pumped into a heated reactor coil where the reaction would take place. The product stream would then be collected, and the product isolated. This approach allows for precise control of temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes.

A study on the enzymatic synthesis of pyrazinamide derivatives in a continuous-flow microreactor provides valuable insights. nih.gov In this work, a solution of a pyrazine-2-carboxylate and a solution of an amine were continuously fed into a reactor containing an immobilized enzyme. The reaction proceeded efficiently with short residence times. A similar setup could be envisioned for the synthesis of this compound, potentially using an immobilized acid or base catalyst for the esterification.

The table below summarizes the key parameters and findings from a continuous-flow synthesis of pyrazinamide derivatives, which can be extrapolated to the synthesis of this compound. nih.gov

ParameterConditionOutcomeRelevance to this compound Synthesis
Flow Rate 31.2 μL min⁻¹Controlled residence timeAllows for optimization of reaction time.
Residence Time 20 minHigh conversionDemonstrates the potential for rapid synthesis.
Temperature 45 °COptimal enzyme activityEnables precise temperature control for the esterification.
Solvent tert-amyl alcoholGood substrate solubilitySolvent screening would be crucial for the esterification.

This data is from a study on the continuous-flow synthesis of pyrazinamide derivatives and is presented here as an illustrative example of the applicability of this technology to pyrazine carboxylate synthesis. nih.gov

Factorial Design and Statistical Optimization of Reaction Conditions

To maximize the yield and efficiency of the synthesis of this compound, statistical methods such as factorial design and response surface methodology (RSM) can be employed. These techniques allow for the systematic investigation of the effects of multiple reaction variables and their interactions.

A study on the optimization of the biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide utilized a Central Composite Design (CCD), a type of RSM. The study investigated the effects of four variables: pyrazinamide concentration, hydrazine dihydrochloride concentration, temperature, and cell concentration. The statistical analysis identified the optimal conditions to achieve the maximum yield of the desired product.

A similar approach could be applied to the synthesis of this compound. The key variables for the esterification of pyrazine-2-carboxylic acid with p-cresol could include:

Temperature: Affects the reaction rate and potential side reactions.

Catalyst Loading: The amount of acid or base catalyst can significantly influence the reaction kinetics.

Molar Ratio of Reactants: The ratio of pyrazine-2-carboxylic acid to p-cresol can impact the equilibrium position of the esterification reaction.

Reaction Time: The duration of the reaction to achieve maximum conversion.

A factorial design would involve performing a series of experiments where these variables are systematically changed. The results would then be analyzed to create a mathematical model that describes the relationship between the variables and the reaction yield. This model can then be used to predict the optimal conditions for the synthesis.

The following table presents a hypothetical factorial design for the optimization of the synthesis of this compound.

ExperimentTemperature (°C)Catalyst Loading (mol%)Molar Ratio (Acid:Phenol)Reaction Time (h)
18011:14
210011:14
38051:14
410051:14
58011:1.54
610011:1.54
78051:1.54
810051:1.54
...............

This table represents a simplified 2⁴ full factorial design to illustrate the concept. A more comprehensive study would include center points and axial points for RSM.

By applying these advanced synthetic and optimization methodologies, the production of this compound and its analogues can be significantly improved, paving the way for more efficient and sustainable chemical manufacturing processes.

Spectroscopic and Diffraction Based Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for p-tolyl pyrazine-2-carboxylate (B1225951) is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures, such as methyl 3-(p-tolyl)pyrazine-2-carboxylate. nih.gov

The ¹H NMR spectrum of p-tolyl pyrazine-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring and the p-tolyl group.

Pyrazine Ring Protons: The two protons on the pyrazine ring are expected to appear as doublets in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm. nih.gov This significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The coupling between these adjacent protons would result in a characteristic doublet splitting pattern.

p-Tolyl Group Protons: The aromatic protons of the p-tolyl group will present as two distinct doublets. The two protons ortho to the ester linkage are expected to resonate at a slightly different chemical shift compared to the two protons meta to the ester group, typically in the range of δ 7.2 to 7.5 ppm. The para-substituted methyl group will give rise to a singlet at approximately δ 2.4 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyrazine-H8.5 - 9.0Doublet
Pyrazine-H8.5 - 9.0Doublet
p-Tolyl-H (ortho to ester)7.2 - 7.5Doublet
p-Tolyl-H (meta to ester)7.2 - 7.5Doublet
Methyl-H (of p-tolyl)~2.4Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the p-tolyl group.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the region of δ 160-170 ppm.

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between δ 140 and 150 ppm.

p-Tolyl Group Carbons: The aromatic carbons of the p-tolyl group will also appear in the aromatic region of the spectrum, generally between δ 120 and 140 ppm. The carbon attached to the ester oxygen will be more deshielded. The methyl carbon of the p-tolyl group will produce a signal in the upfield region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Pyrazine-C140 - 150
p-Tolyl-C (aromatic)120 - 140
Methyl-C (of p-tolyl)20 - 25

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons on the pyrazine ring and the p-tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyrazine ring, the carboxylate group, and the p-tolyl moiety. For instance, a correlation between the pyrazine protons and the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands for different functional groups.

For this compound, the FTIR spectrum is expected to show several key absorption bands:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. hilarispublisher.com

C-O Stretching: The C-O single bond stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region. hilarispublisher.com

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyrazine and p-tolyl rings will appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are expected to appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl group on the p-tolyl ring will be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium to Strong
C-O Stretch (Ester)1200 - 1300Strong

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show:

Ring Breathing Modes: The symmetric vibrational modes of the pyrazine and p-tolyl rings, often referred to as "ring breathing" modes, would give rise to characteristic and often strong signals in the Raman spectrum.

C=C and C=N Stretching: The aromatic stretching vibrations would also be visible, complementing the information from the FTIR spectrum.

Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the methyl group would be observable.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, aiding in a thorough structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For derivatives of this compound, such as the closely related methyl 3-(p-tolyl)pyrazine-2-carboxylate, HRMS has been used to verify its synthesis. In one study, the calculated mass for the protonated molecule [M+H]⁺ of methyl 3-(p-tolyl)pyrazine-2-carboxylate was 229.0972, with the experimentally observed value being 229.0963. This close correlation, with an error of just 3.9 ppm, confirms the molecular formula C₁₃H₁₂N₂O₂. um.edu.my A similar level of precision would be expected for this compound, allowing for unambiguous confirmation of its elemental composition.

Interactive Data Table: HRMS Data for a Related Pyrazine Derivative

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Error (ppm)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

Liquid chromatography-mass spectrometry combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it a powerful technique for assessing the purity of a sample and confirming the molecular weight of its components. In the analysis of a series of pyrazinoic acid analogs, a general HPLC method was employed that is applicable to this compound. This method utilizes a reversed-phase C18 column with a gradient of acetonitrile (B52724) in water, often with additives like formic acid to improve peak shape and resolution. um.edu.my Detection can be performed at wavelengths such as 250 and 280 nm, where the pyrazine and tolyl chromophores are expected to absorb. um.edu.my The mass spectrometer coupled to the LC system would provide the molecular weight of the compound eluting at a specific retention time, thus confirming its identity and purity in a single run.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This provides insights into the nature of the chromophores present.

Analysis of Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions. The pyrazine ring itself exhibits characteristic absorptions. For instance, pyrazine in the vapor phase shows a sharp n→π* transition around 320 nm and a more intense π→π* transition around 260 nm. The parent pyrazine-2-carboxylic acid in aqueous solution displays a broad absorption in the 200–370 nm range. The conjugation of the pyrazine ring with the carboxylate group and the p-tolyl ester moiety in this compound would be expected to influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift compared to the parent pyrazine. The molar absorptivity (ε), a measure of how strongly a compound absorbs light at a given wavelength, would be highest for the allowed π→π* transitions.

Photophysical Property Investigations (e.g., Fluorescence Emission)

While many pyrazine derivatives are fluorescent, the emission properties of this compound would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state. The nature of the lowest excited singlet state (¹n,π* or ¹π,π) is a critical factor. Typically, compounds with a lowest ¹n,π state exhibit weak or no fluorescence. However, the substitution pattern and solvent environment can influence the relative energies of these states. If fluorescent, the emission spectrum would be red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). Studies on other pyrazine-based fluorophores have shown that intramolecular charge transfer (ICT) from an electron-donating group to the pyrazine core can lead to strong emission and solvatochromism, where the emission wavelength changes with solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The dihedral angles defining the spatial relationship between the pyrazine ring, the carboxylate group, and the p-tolyl ring.

Intermolecular interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (if any), π–π stacking between aromatic rings, and van der Waals forces.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation. For a compound like this compound, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of the individual atoms can be resolved. nih.govmdpi.com

The crystal system, space group, and unit cell dimensions are key parameters obtained from XRD analysis. mdpi.comsc.edu For organic molecules, common crystal systems include monoclinic and orthorhombic. nih.govresearchgate.net The data generated allows for the precise measurement of all intramolecular distances and angles, confirming the connectivity of the pyrazine ring, the carboxylate linker, and the p-tolyl group.

While specific crystallographic data for this compound is not publicly available, the following table illustrates typical data that would be obtained from a single-crystal XRD experiment for a similar organic molecule.

Table 1: Illustrative Crystallographic Data for an Organic Molecule

Parameter Example Value
Chemical Formula C₁₂H₁₀N₂O₂
Formula Weight 214.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 5.987(2)
c (Å) 20.145(6)
β (°) 98.45(2)
Volume (ų) 1015.8(6)
Z 4

This data provides a foundational "fingerprint" of the compound's solid-state structure, essential for further analysis of its properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. nih.gov The oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors for hydrogen atoms on adjacent molecules. These interactions, though weak, collectively contribute to the stability of the crystal lattice. researchgate.net

π-Stacking Interactions: The structure contains two aromatic systems: the pyrazine ring and the p-tolyl group. These planar rings can interact through π-stacking, where the electron-rich π systems of adjacent rings align. mdpi.com These interactions can be in a face-to-face or offset (slipped-stack) arrangement. nih.gov The inter-centroid distance between interacting rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. nih.govmdpi.com Such interactions are expected to be a dominant feature in the crystal packing of this compound, likely forming columns or layers of stacked molecules.

The interplay of these and other weaker forces, such as van der Waals interactions, dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of a compound. mdpi.com The analysis provides information about decomposition temperatures, the presence of residual solvents or water, and the composition of the material. bendola.com

In a typical TGA experiment for this compound, a small sample would be heated in a controlled furnace at a constant rate (e.g., 5-10 °C/min). mdpi.com The mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. mdpi.com

For an organic ester like this compound, one would expect a single-step or multi-step decomposition process at elevated temperatures. The initial mass loss would correspond to the volatilization or decomposition of the compound. The temperature at which significant decomposition begins is a critical parameter for determining its suitability for applications where thermal stress may occur.

Table 2: Hypothetical TGA Data for this compound

Parameter Description Illustrative Value
Onset of Decomposition (Tonset) Temperature at which significant mass loss begins 250 °C
Peak Decomposition Temperature (Tpeak) Temperature of maximum rate of mass loss (from DTG curve) 285 °C

This data is crucial for understanding the thermal limits of the compound and its behavior at high temperatures.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of pyrazine (B50134) derivatives.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For p-tolyl pyrazine-2-carboxylate (B1225951), this would involve calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the minimum energy.

Electronic Structure Properties: HOMO-LUMO Energy Levels and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. mdpi.com

For pyrazine derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, and the LUMO is a π*-orbital. The presence of the electron-withdrawing pyrazine ring and the electron-donating p-tolyl group will influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the calculated HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV, indicating charge transfer characteristics within the molecules. mdpi.com A similar range would be expected for p-tolyl pyrazine-2-carboxylate.

Interactive Data Table: Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5-(4-mercaptophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide-6.45-2.244.21
5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide-6.49-2.014.48
5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide-6.61-2.124.49

Data sourced from a DFT study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com

Prediction of Vibrational Frequencies and Correlation with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, vibrational assignments were proposed based on PED. chemrxiv.org For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, the C=O stretching of the ester group, and various ring vibrations of the pyrazine and p-tolyl moieties. For instance, in a similar molecule, 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, the C=O stretching vibration was observed at 1690 cm⁻¹ in the IR spectrum. mdpi.com

Calculation of Molecular Electrostatic Potentials (MEP) and Dipole Moments

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the electronegativity of the molecule. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides calculated these parameters to understand the effect of different substituents on reactivity. mdpi.com Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. scielo.org.mx

Interactive Data Table: Global Reactivity Descriptors for a Related Pyrazine Derivative

CompoundChemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity (ω) (eV)
5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide2.244.254.02

Data derived from a DFT study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be used to study a variety of dynamic phenomena, such as:

Conformational Dynamics: To explore the different conformations that the molecule can adopt in solution and the timescales of transitions between them.

Solvation: To understand how the molecule interacts with solvent molecules and how this affects its structure and properties.

Aggregation: To investigate the tendency of the molecules to self-assemble or aggregate in solution, which can be driven by π-π stacking interactions between the aromatic rings. MD simulations have been used to study the aggregation behavior of other aromatic pollutants. mdpi.com

Interactions with Biomolecules: To simulate the binding of this compound to a biological target, such as a protein or nucleic acid, and to elucidate the nature of the interactions involved.

MD simulations of pyrazine and its derivatives have been performed to understand their photostability and excited-state dynamics. rsc.org For aromatic esters, MD simulations have been employed to study their adsorption on surfaces and their permeation through membranes. mdpi.comacs.org

Conformational Flexibility and Rotational Barriers

The three-dimensional structure of this compound is not rigid. Its conformational flexibility is primarily dictated by the rotation around the single bonds connecting the pyrazine ring, the carboxylate group, and the p-tolyl moiety. The two most significant rotational degrees of freedom are defined by the dihedral angles associated with the pyrazine-ester linkage and the ester-tolyl linkage.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule as a function of these rotations. By systematically varying the dihedral angles and calculating the energy at each point, a conformational energy map can be generated. This process identifies the lowest energy (most stable) conformers and the energy barriers that hinder free rotation between them.

The rotational barrier is a result of a combination of steric and electronic effects. For instance, rotation around the C(ester)-O(tolyl) bond may be hindered by steric repulsion between the atoms of the tolyl ring and the carboxyl group. Electronic effects, such as the delocalization of π-electrons between the pyrazine ring and the carboxylate group, also play a crucial role in determining the preferred planar or non-planar arrangement of these fragments. Computational methods can dissect these contributing factors to understand the origin of the rotational barriers nih.govnih.govresearchgate.net.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound in Gas Phase This table illustrates the potential output of a DFT calculation on the conformers of this compound. The values are for illustrative purposes only.

ConformerDihedral Angle 1 (Pyrazine-Ester)Dihedral Angle 2 (Ester-Tolyl)Relative Energy (kcal/mol)
Global Minimum15°30°0.00
Local Minimum165°25°1.25
Rotational Transition State 190°30°4.50
Rotational Transition State 215°90°6.20

Solvent Effects on Molecular Conformation and Interactions

The surrounding environment can significantly influence the conformational preferences of a molecule. Solvent effects on this compound are typically modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), within the framework of quantum mechanical calculations. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energy.

Table 2: Hypothetical Solvent Effect on the Relative Energy of a Polar Conformer This table provides an example of how the relative stability of a hypothetical polar conformer of this compound might change with solvent polarity. Values are for illustrative purposes.

SolventDielectric Constant (ε)Relative Energy of Polar Conformer (kcal/mol)
Gas Phase11.50
Heptane1.91.35
Dichloromethane9.10.75
Water78.40.20

In Silico Modeling of Molecular Interactions

Molecular Docking Studies to Investigate Binding Modes with Chemical Entities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net This method is invaluable for studying how this compound might interact with various chemical entities, including non-biological receptors or catalysts. The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. The ligand's geometry is typically optimized using methods like the semi-empirical AM1 or DFT researchgate.net.

The docking algorithm then samples a large number of possible binding poses of the ligand within a defined binding site on the receptor. Each pose is evaluated using a scoring function, which estimates the binding affinity. The results provide insights into the most likely binding modes and the strength of the interaction nih.gov. For this compound, docking could be used to investigate its binding to the active site of a synthetic catalyst, predicting how its orientation might influence a catalytic reaction.

Analysis of Ligand-Target Interactions (e.g., with non-biological receptors or catalysts)

Following a docking simulation, a detailed analysis of the top-ranked poses is crucial to understand the nature of the ligand-target interactions. For this compound, several types of non-covalent interactions would be analyzed:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazine and tolyl rings can engage in π-π stacking interactions with aromatic moieties on the receptor or catalyst surface.

Hydrophobic Interactions: The tolyl group provides a significant hydrophobic surface that can interact favorably with nonpolar regions of a binding site.

Visualizing the docked complex allows for the precise measurement of distances and angles, confirming the presence and quality of these interactions semanticscholar.org. This analysis is fundamental to explaining the molecule's affinity for a particular target and can guide the design of new molecules with enhanced binding properties.

Table 3: Potential Intermolecular Interactions for this compound in a Hypothetical Catalyst Binding Site This table illustrates the types of interactions that would be analyzed after a molecular docking study.

Interaction TypeLigand Moiety InvolvedPotential Catalyst Moiety Involved
Hydrogen BondPyrazine NitrogenHydroxyl group (-OH)
Hydrogen BondEster Carbonyl OxygenAmine group (-NH2)
π-π StackingPyrazine RingPhenyl ring
π-π StackingTolyl RingAromatic surface
HydrophobicMethyl group (on Tolyl)Alkyl chain

Quantitative Structure-Property Relationship (QSPR) Studies

Development of Models Correlating Structural Descriptors with Observable Chemical Properties (e.g., reactivity, solubility in specific solvents)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical or chemical properties. ijournalse.orgresearchgate.net For this compound and related compounds, a QSPR model could be developed to predict properties like solubility in different solvents, chromatographic retention times, or reactivity in a class of chemical reactions.

The first step in developing a QSPR model is to calculate a set of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. Quantum chemical calculations using DFT are often employed to obtain electronic descriptors, while other software can compute topological, constitutional, and physicochemical descriptors nih.govsemanticscholar.orgnih.gov.

Common descriptors include:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Physicochemical: LogP (partition coefficient), molar refractivity, polarizability.

Topological: Molecular connectivity indices, shape indices.

Constitutional: Molecular weight, atom counts.

Once the descriptors are calculated for a series of related pyrazine derivatives, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the model equation nih.govsemanticscholar.org. The resulting model can then be used to predict the properties of new, unsynthesized molecules, accelerating the discovery and optimization process. For example, a QSPR model could predict the solubility of various substituted pyrazine-2-carboxylates in an organic solvent, guiding the selection of the best candidate for a specific application.

Table 4: Example of Molecular Descriptors for a QSPR Study This table lists a selection of descriptors that could be calculated for this compound to build a QSPR model.

Descriptor ClassSpecific Descriptor ExamplePotential Correlated Property
ElectronicDipole MomentSolubility in polar solvents
ElectronicLUMO EnergyReactivity as an electrophile
PhysicochemicalLogPPartitioning between immiscible solvents
ConstitutionalMolecular WeightDiffusion rate
TopologicalPolar Surface Area (TPSA)Permeability

Predictive Modeling of Chemical Behavior Based on Molecular Descriptors

The prediction of a molecule's chemical behavior and biological activity through computational methods is a cornerstone of modern medicinal chemistry and materials science. For this compound, while specific comprehensive predictive models are not extensively documented in public literature, the principles of such modeling can be readily applied. This is achieved by leveraging data from structurally analogous pyrazine derivatives. Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are established by correlating calculated molecular descriptors with experimentally determined properties.

Theoretical Framework

The foundation of predictive modeling lies in the hypothesis that the chemical and physical properties of a compound are intrinsically linked to its molecular structure. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govsemanticscholar.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Thermodynamic Descriptors: These include properties like heat of formation and hydration energy.

Once calculated, these descriptors are used to build a mathematical model that relates them to a specific chemical behavior or biological activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods employed for this purpose. semanticscholar.org

Application to this compound

For this compound, a predictive model for a specific behavior (e.g., reactivity, solubility, or a particular biological activity) would be developed by first calculating a wide array of molecular descriptors. Density Functional Theory (DFT) is a powerful method for obtaining accurate values for many of these descriptors. nih.govijournalse.orgresearchgate.net

A hypothetical set of relevant molecular descriptors for this compound, which could be calculated using DFT methods, is presented in the table below. The potential influence of each descriptor on the molecule's behavior is also outlined.

Descriptor CategoryMolecular DescriptorPotential Influence on Chemical Behavior
Electronic HOMO EnergyRelates to the molecule's susceptibility to electrophilic attack.
LUMO EnergyIndicates susceptibility to nucleophilic attack. nih.gov
HOMO-LUMO GapA smaller gap suggests higher reactivity. semanticscholar.org
Dipole MomentInfluences solubility in polar solvents and intermolecular interactions.
NBO Charges on AtomsProvides insight into local reactivity sites within the molecule.
Steric Molecular VolumeAffects how the molecule fits into active sites of enzymes or receptors.
Molecular Surface AreaInfluences interactions with solvents and other molecules.
Number of Rotatable BondsRelates to the conformational flexibility of the molecule. semanticscholar.org
Topological Topological Polar Surface Area (TPSA)A key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. semanticscholar.org
Thermodynamic Heat of FormationIndicates the thermodynamic stability of the molecule.
Hydration EnergyPredicts the solubility of the molecule in water.

Research Findings from Related Pyrazine Derivatives

Studies on various pyrazine derivatives have successfully demonstrated the utility of predictive modeling. For instance, QSAR studies on substituted amides of pyrazine-2-carboxylic acid have shown a strong correlation between electronic descriptors, such as LUMO energy and electrostatic potentials, and their cytotoxic activities. nih.gov In these studies, the full geometry optimizations were performed using DFT methods with a 6-31++G* basis set. nih.gov The multilinear correlation regression (MLR) method was then used to derive the correlation. nih.gov

Similarly, 2D-QSPR models have been developed for a series of 78 pyrazine derivatives to predict their odor thresholds. ijournalse.orgresearchgate.net These models were constructed using a variety of descriptors calculated through quantum chemical methods. ijournalse.orgresearchgate.net The findings from these studies on related pyrazine compounds underscore the potential for developing robust predictive models for the chemical behavior of this compound. Such models would be invaluable for guiding the synthesis of new derivatives with desired properties and for screening for potential applications in various fields.

Investigation of Reaction Mechanisms and Kinetics Involving Pyrazine Carboxylate Esters

Mechanistic Pathways of Esterification and Transesterification Reactions

The formation of p-tolyl pyrazine-2-carboxylate (B1225951) from pyrazine-2-carboxylic acid and p-cresol (B1678582) typically proceeds via an esterification reaction. The reverse reaction and the exchange of the p-tolyl group with another alcohol are classified as transesterification. These reactions are generally equilibrium processes. masterorganicchemistry.com

Role of Catalysts (Acidic, Basic, Enzymatic) in Reaction Kineticssolubilityofthings.com

Catalysts play a pivotal role in accelerating the rate of esterification and transesterification reactions by providing an alternative reaction pathway with a lower activation energy.

Acidic Catalysts: In acid-catalyzed esterification, a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the pyrazine-2-carboxylic acid. mdpi.comgoogle.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic p-cresol. masterorganicchemistry.commdpi.com The acid catalyst is regenerated at the end of the reaction cycle. masterorganicchemistry.com The kinetics of these reactions are typically dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst.

Basic Catalysts: Base-catalyzed transesterification is also a common mechanism, particularly for converting one ester to another. A strong base, such as an alkoxide, deprotonates the alcohol (e.g., p-cresol) to form a more potent nucleophile. This strong nucleophile then attacks the carbonyl carbon of the initial pyrazine (B50134) ester. This method is generally not used for direct esterification from a carboxylic acid, as the acid would be deprotonated by the base, forming a carboxylate that is unreactive toward nucleophiles.

Enzymatic Catalysts: Enzymes, particularly lipases, have emerged as effective biocatalysts for esterification and transesterification reactions under milder and more environmentally friendly conditions. nih.gov For instance, Lipozyme® TL IM from Thermomyces lanuginosus has been used for the aminolysis of pyrazine esters, a related nucleophilic acyl substitution reaction. nih.gov Enzymatic reactions often follow specific kinetic models, such as the Ping Pong Bi Bi mechanism. nih.gov In this model, the enzyme first binds with one substrate and releases a product before binding with the second substrate. nih.gov The reaction rate can be influenced by factors such as temperature, solvent, and substrate ratios. nih.gov

Interactive Data Table: Comparison of Catalytic Methods for Pyrazine Ester Synthesis
Catalyst TypeMechanismKey FeaturesTypical Conditions
Acidic Protonation of carbonyl oxygen to enhance electrophilicity of the carbonyl carbon. mdpi.comReversible; water removal required to drive equilibrium; common catalysts include H₂SO₄, TsOH. masterorganicchemistry.comgoogle.comElevated temperatures, often with azeotropic removal of water. google.com
Basic Deprotonation of alcohol to form a stronger nucleophile (alkoxide).Primarily used for transesterification; sensitive to presence of water and free acids.Anhydrous conditions; strong base (e.g., NaOMe, Et₃N).
Enzymatic Formation of an enzyme-acyl intermediate complex.High selectivity; mild reaction conditions; environmentally benign; follows Michaelis-Menten or Ping Pong Bi Bi kinetics. nih.govNear-ambient temperatures, often in organic solvents like tert-amyl alcohol. nih.gov

Proposed Intermediates and Transition State Structuressolubilityofthings.com

Understanding the intermediates and transition states in a reaction is key to comprehending its mechanism. solubilityofthings.com

In the acid-catalyzed Fischer esterification of pyrazine-2-carboxylic acid, the key proposed species is a tetrahedral intermediate . mdpi.com This intermediate is formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com It contains a central carbon atom bonded to the pyrazine ring, the original carbonyl oxygen (now a hydroxyl group), the original hydroxyl group, and the incoming alkoxy group from p-cresol.

Transition states are the highest energy points along the reaction coordinate, representing the fleeting moments of bond formation and breakage. youtube.com They are transient and cannot be isolated. youtube.com For the Fischer esterification, transition states occur during the protonation step, the nucleophilic attack leading to the tetrahedral intermediate, the proton transfers within the intermediate, and the final elimination of water. solubilityofthings.com

Nucleophilic Substitution Mechanisms at the Ester Carbonyl Group

The ester functional group in p-tolyl pyrazine-2-carboxylate is a site for nucleophilic acyl substitution. In these reactions, a nucleophile replaces the p-tolyloxy group. Common examples include hydrolysis (reaction with water), aminolysis (reaction with ammonia (B1221849) or amines), and transesterification (reaction with another alcohol).

The generally accepted mechanism is a two-step addition-elimination pathway.

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

Elimination: The carbonyl double bond is reformed by the expulsion of the leaving group (the p-tolyloxide anion).

This mechanism is distinct from the SN1 and SN2 mechanisms that occur at sp³-hybridized carbon centers.

Factors Influencing Nucleophilic Attack and Ester Cleavagemasterorganicchemistry.com

Several factors dictate the rate and feasibility of nucleophilic substitution at the ester carbonyl group.

Nature of the Substrate: The pyrazine ring is an electron-withdrawing group. thieme-connect.deslideshare.net This property increases the partial positive charge (electrophilicity) on the adjacent ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters attached to electron-donating groups.

Strength of the Nucleophile: A stronger nucleophile will react more rapidly. For instance, a methoxide (B1231860) ion (CH₃O⁻) is a much stronger nucleophile than methanol (B129727) (CH₃OH) and will lead to a faster transesterification. The nucleophilicity of amines generally tracks with their basicity, though steric factors can alter this trend. masterorganicchemistry.com

Leaving Group Ability: The reaction rate is also dependent on the ability of the leaving group to depart. A better leaving group is the conjugate base of a stronger acid. The p-tolyloxy group's stability as an anion determines its effectiveness as a leaving group.

Steric Hindrance: Bulky groups on either the nucleophile or near the carbonyl carbon can sterically hinder the approach of the nucleophile, slowing the reaction rate. masterorganicchemistry.com

Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Interactive Data Table: Factors Affecting Nucleophilic Acyl Substitution
FactorInfluence on Reaction RateRationale
Pyrazine Ring Increases RateThe electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon. thieme-connect.de
Nucleophile Strength Stronger Nucleophile = Faster RateMore reactive nucleophiles attack the electrophilic carbon more readily. youtube.com
Leaving Group Stability Better Leaving Group = Faster RateA more stable anion (weaker base) is a better leaving group, facilitating the collapse of the tetrahedral intermediate.
Steric Hindrance Increased Hindrance = Slower RateBulky groups impede the nucleophile's approach to the carbonyl carbon. masterorganicchemistry.com

Stereochemical Outcomes of Substitution Reactions

The carbonyl carbon of the ester group is sp²-hybridized and trigonal planar. When a nucleophile attacks this planar carbon, it can do so from either face with equal probability, leading to the formation of a tetrahedral intermediate.

If the starting ester and the nucleophile are achiral, and no new stereocenter is formed during the reaction, the product will also be achiral. However, if the reaction leads to the formation of a new chiral center, a racemic mixture of enantiomers will be produced, assuming no chiral influence is present. This is because the planar nature of the starting material allows for non-selective attack from either side. This contrasts with SN2 reactions, which proceed with a defined inversion of stereochemistry (a Walden inversion). libretexts.org

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for understanding reaction mechanisms, identifying the rate-determining step (RDS), and optimizing reaction conditions.

Determination of Rate Laws and Order of Reactions

The rate law for a catalytic cross-coupling reaction can be complex, as it depends on the concentrations of the substrate, the organometallic reagent, the base (if applicable), and the catalyst, as well as the specific ligand used. For many Suzuki and Stille reactions, the transmetalation step is found to be the rate-determining step. wikipedia.orgnih.gov

A generalized, simplified rate law for a Suzuki reaction might take the form:

Rate = k[Pd catalyst]ᵃ[Halo-pyrazine]ᵇ[Boronic acid]ᶜ[Base]ᵈ

The reaction orders (a, b, c, d) with respect to each component must be determined experimentally, for example, by using the method of initial rates. The observed orders can provide insight into the mechanism. For instance, if the reaction is zero-order with respect to the boronic acid, it suggests that transmetalation is not the rate-determining step under those conditions. Kinetic studies of ligandless palladium nanoparticle catalysts in Suzuki reactions have been undertaken to develop mathematical models describing the reaction behavior. mdpi.com However, for the specific transformation of a halo-pyrazine-2-carboxylate to this compound, a detailed experimental kinetic analysis would be required to establish the precise rate law and reaction orders.

Calculation of Activation Parameters (e.g., Activation Energy, Enthalpy of Activation, Entropy of Activation)

Activation parameters, derived from studying the effect of temperature on the reaction rate (using the Arrhenius and Eyring equations), provide deeper insight into the transition state of the rate-determining step.

Activation Energy (Eₐ) : The minimum energy required for a reaction to occur. A lower Eₐ corresponds to a faster reaction rate.

Enthalpy of Activation (ΔH‡) : The change in enthalpy in going from reactants to the transition state.

Entropy of Activation (ΔS‡) : The change in entropy when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state (associative mechanism), while a positive ΔS‡ indicates a more disordered transition state (dissociative mechanism).

Table 1: Calculated Activation Parameters for a Model Suzuki–Miyaura Reaction nih.gov
Reaction StepParameterCalculated Value (kcal/mol)
Oxidative AdditionActivation Energy (Eₐ)2.6
Transmetalation (RDS)Activation Energy (Eₐ)36.8
Reductive EliminationActivation Energy (Eₐ)17.7

These data illustrate that transmetalation is the rate-determining step with the highest activation barrier.

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. mdpi.commdpi.com

Reaction Coordinate Mapping and Energy Landscape Analysis

DFT calculations can be used to map the entire potential energy surface (PES) for a catalytic cycle. nih.gov This involves locating the structures of all reactants, intermediates, transition states, and products and calculating their relative energies. The resulting reaction coordinate diagram provides a quantitative picture of the energy landscape of the reaction.

For a Suzuki-type reaction involving a pyrazine carboxylate, a typical energy landscape analysis would reveal:

The initial energy of the reactants (e.g., halo-pyrazine ester, boronic acid, and Pd(0) catalyst).

A relatively low energy barrier for the oxidative addition step, leading to a stable Pd(II) intermediate.

The highest energy barrier corresponding to the transmetalation transition state, confirming it as the rate-determining step. nih.gov

A subsequent energy decrease to a di-organo-Pd(II) intermediate.

A final, typically facile, reductive elimination step with a low activation barrier, leading to the thermodynamically stable final products.

The table below summarizes the relative energies calculated for the key species in the model Suzuki reaction discussed previously. nih.gov

Table 2: Relative Energies of Species in a Model Suzuki Reaction Pathway (DFT Calculation) nih.gov
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Oxidative Addition TS+2.6
Pd(II) Intermediate-15.5
Transmetalation TS+21.3
Reductive Elimination TS+2.2
Products-31.4

Such analyses not only validate proposed mechanisms but also allow for the rational design of more efficient catalysts by identifying the specific factors that control the highest energy barrier in the cycle.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

In the investigation of reaction mechanisms involving pyrazine carboxylate esters, such as this compound, computational chemistry provides powerful tools for elucidating the intricate details of chemical transformations. Transition state (TS) searches and Intrinsic Reaction Coordinate (IRC) calculations are pivotal in this context, offering insights into the energy landscape of a reaction, the geometry of the highest-energy point along the reaction pathway, and the confirmation that the identified transition state connects the reactants and products.

Due to a lack of specific computational studies on the reaction mechanisms of this compound in the public domain, this section will draw upon established principles and data from analogous aromatic and heterocyclic ester systems to illustrate the application and significance of these theoretical methods. The fundamental concepts and expected findings for reactions such as hydrolysis or aminolysis are generally applicable across a range of similar ester compounds.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The search for this elusive geometry is a critical step in understanding reaction kinetics. Various computational algorithms are employed to locate the TS, often starting from an initial guess of its structure. Once located, a frequency calculation is performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For a representative reaction of a pyrazine carboxylate ester, such as alkaline hydrolysis, the transition state would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The transition state leading to this intermediate would exhibit a partially formed bond between the oxygen of the hydroxide and the carbonyl carbon, and a slight elongation of the carbonyl double bond.

Table 1: Representative Geometric Parameters of a Hypothetical Transition State for the Hydrolysis of a Pyrazine Carboxylate Ester

ParameterReactant (Å)Transition State (Å)Intermediate (Å)
C=O bond length1.211.281.35 (C-O single bond)
C-OR' bond length1.351.381.42
Nucleophile-C distance> 3.01.851.45

Note: The data in this table is illustrative and based on general values for ester hydrolysis, not on specific calculations for this compound.

Once a transition state has been successfully located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps out the minimum energy path downhill from the transition state, connecting it to the reactants on one side and the products (or intermediates) on the other. This calculation provides a clear visualization of the reaction pathway and confirms that the identified transition state is indeed the correct one for the reaction of interest.

The IRC plot shows the change in energy as a function of the reaction coordinate. For a simple, one-step reaction, the plot would show a single peak corresponding to the transition state energy. For a multi-step reaction, there would be multiple peaks and valleys, representing various transition states and intermediates.

For the hydrolysis of an aromatic ester, the IRC would trace the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group. The energy profile along this coordinate would reveal the activation energies for each step of the reaction.

Table 2: Calculated Energy Profile for a Hypothetical Aromatic Ester Hydrolysis

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Tetrahedral Intermediate-5.8
Transition State 2+12.5
Products-18.7

Note: This data is hypothetical and serves to illustrate the typical energy profile for a two-step ester hydrolysis mechanism.

Advanced Chemical Applications of Pyrazine Carboxylate Ester Motifs

Coordination Chemistry and Metal Complex Formation

The ability of pyrazine (B50134) carboxylate derivatives to act as ligands for a wide array of metal ions is a cornerstone of their utility in materials science and catalysis. The specific geometry and electronic properties of the ester, such as in p-tolyl pyrazine-2-carboxylate (B1225951), would influence the resulting metal complexes' stability, solubility, and reactivity.

Design and Synthesis of Pyrazine Carboxylate Ligands for Transition Metals (e.g., Ru, Pt, Re, Mg)

The synthesis of pyrazine carboxylate ligands typically begins with pyrazine-2-carboxylic acid, which can be prepared through various organic synthesis routes. Esterification to form a p-tolyl ester would likely proceed via standard methods, such as Fischer esterification with p-cresol (B1678582) or by reacting pyrazine-2-carbonyl chloride with sodium p-cresoxide. The resulting p-tolyl pyrazine-2-carboxylate would be a bidentate or bridging ligand, capable of coordinating to transition metals through one or both of its pyrazine nitrogen atoms and the carboxylate oxygen atoms.

The design of these ligands is often tailored to achieve specific properties in the final metal complex. For instance, the steric bulk of the p-tolyl group could influence the coordination geometry and prevent unwanted intermolecular interactions. The electronic nature of the tolyl group can also fine-tune the electron density on the pyrazine ring, thereby affecting the photophysical and electrochemical properties of the metal complex.

Pyrazine-2-carboxylate and its derivatives have been successfully used to synthesize coordination polymers with a variety of transition metals. nih.gov The dual functionality of the pyrazine ring nitrogens and the carboxylato oxygens allows for the formation of extended networks. While specific complexes of this compound with Ru, Pt, Re, and Mg are not reported, the coordination chemistry of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid with these and other metals is well-established, providing a blueprint for potential complex formation. For example, platinum(II) and platinum(IV) complexes have been synthesized with 2-pyrazinecarboxamide, demonstrating the affinity of platinum for this ligand system. bendola.com Similarly, ruthenium(II) complexes with pyrazine-carboxamide ligands have been prepared and characterized. nih.gov Rhenium complexes with carboxylate-based ligands, including pyrazine-2-carboxylate, have also been synthesized. nih.gov The coordination chemistry of magnesium with carboxylate ligands is extensive, although specific examples with pyrazine-2-carboxylate are less common, the principles of carboxylate binding to magnesium are well understood. mdpi.com

Structural Characterization and Bonding Analysis in Metal Complexes

In the absence of single crystals, spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. IR spectroscopy can confirm the coordination of the carboxylate group to the metal by observing a shift in the C=O stretching frequency. NMR spectroscopy provides information about the ligand's environment and the symmetry of the complex in solution.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can provide insights into the electronic structure and bonding within the metal complexes, helping to rationalize their observed properties and predict their reactivity. bendola.com For a hypothetical this compound complex, DFT could be used to model the structure and predict how the tolyl group influences the electronic properties of the complex.

Electronic and Photophysical Properties of Pyrazine Carboxylate Metal Complexes

Metal complexes containing pyrazine carboxylate ligands can exhibit interesting electronic and photophysical properties, which are highly dependent on the nature of both the metal and the ligand. Ruthenium(II) and platinum(II) complexes, in particular, are known for their rich photochemistry.

Complexes of these metals with pyrazine-containing ligands often display metal-to-ligand charge transfer (MLCT) transitions in their electronic absorption spectra. nih.gov These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The energy of these MLCT bands can be tuned by modifying the ligands. For this compound, the electronic properties of the tolyl group would be expected to influence the energy of the pyrazine π orbitals and thus the color and photophysical properties of the complex.

The emission properties of these complexes are also of significant interest. For example, some platinum(II) complexes with pyrazine-based ligands are known to be phosphorescent, with potential applications in organic light-emitting diodes (OLEDs) and as sensors. nih.govuoi.gr The nature of the excited state and the pathways for non-radiative decay are critical factors determining the emission quantum yield and lifetime. semanticscholar.org Rhenium(I) carbonyl complexes are also known for their interesting photophysical properties, which can be tuned by the coordinated ligands. nih.gov

Catalysis by Pyrazine Carboxylate-Based Systems

The versatile coordination chemistry of pyrazine carboxylate ligands makes them attractive components in the design of catalytic systems. The pyrazine ring can act as an electron sink or a proton shuttle, while the carboxylate group provides a strong anchor to the metal center.

Development of Pyrazine Carboxylate Ligands for Homogeneous and Heterogeneous Catalysis

Pyrazine carboxylate-based ligands have been primarily explored in the context of homogeneous catalysis. In many systems, pyrazine-2-carboxylic acid itself is used as a co-catalyst in conjunction with a metal complex to enhance catalytic activity and selectivity. acs.org The development of ligands where the pyrazine carboxylate motif is an integral part of the primary ligand structure allows for greater control over the catalytic process.

For heterogeneous catalysis, these ligands could be anchored to a solid support, such as silica (B1680970) or a polymer resin. This would facilitate catalyst separation and recycling, which is a significant advantage in industrial applications. A praseodymium(III)-containing arsenotungstate bridged by pyrazine-2,3-dicarboxylate ligands has been shown to act as an efficient catalyst, demonstrating the potential for creating robust, recyclable catalysts. nih.gov While this is a dicarboxylate, the principle of using the pyrazine-carboxylate unit to build extended, potentially heterogeneous, catalytic structures is demonstrated.

Application in Oxidation and Reduction Reactions (e.g., Alkanes, Alcohols)

One of the most well-documented catalytic applications of pyrazine carboxylate systems is in oxidation reactions. Vanadium complexes, in the presence of pyrazine-2-carboxylic acid as a co-catalyst, are highly effective for the oxidation of alkanes and alcohols using hydrogen peroxide as the oxidant. nih.gov

In these systems, the pyrazine-2-carboxylic acid is believed to coordinate to the vanadium center and facilitate the formation of reactive oxygen species that are responsible for the oxidation of the organic substrates. The catalytic performance of these systems is summarized in the table below.

Catalytic Oxidation of Cyclohexane with a Vanadium/Pyrazine-2-carboxylic Acid System
SubstrateCatalyst SystemOxidantProductsYield (%)Reference
CyclohexaneV-complex / Pyrazine-2-carboxylic acidH₂O₂Cyclohexanol, Cyclohexanoneup to 48% nih.gov

More recently, a pyrazine dicarboxylate-bridged arsenotungstate has been shown to be a highly efficient catalyst for the epoxidation of olefins and the oxidation of alcohols with hydrogen peroxide. nih.gov The turnover frequency (TOF) for the oxidation of 1-phenylethanol (B42297) reached up to 10,170 h⁻¹, highlighting the potential for creating highly active catalysts based on this ligand motif. nih.gov

In the realm of reduction reactions, pyrazine-based PNP pincer ligands have been utilized in iridium-catalyzed CO₂ hydrogenation, showcasing the role of the pyrazine core in cooperative catalysis. acs.org Furthermore, molecular cobalt complexes containing pyrazine moieties have been investigated as catalysts for aqueous proton reduction to generate hydrogen, demonstrating the tunability of the electrochemical properties by incorporating pyrazine units. mdpi.com These examples underscore the potential of pyrazine-containing ligands, including esters like this compound, in a variety of catalytic transformations.

Investigation of Ligand Effects on Catalytic Activity and Selectivity

The electronic and steric properties of ligands play a pivotal role in determining the efficacy of a catalytic system. In the context of complexes involving this compound, the pyrazine-2-carboxylate moiety and the p-tolyl group both exert significant influence on the catalytic activity and selectivity of the metal center.

The pyrazine ring, with its two nitrogen atoms, can coordinate to a metal center, and its electron-withdrawing nature can modulate the electron density at the metal. This electronic effect can influence the binding of substrates and the energetics of various steps in the catalytic cycle. The carboxylate group provides a strong binding site for the metal ion and can participate in substrate activation or stabilization of transition states.

The p-tolyl group, attached to the carboxylate ester, introduces specific steric and electronic effects. The tolyl group is moderately electron-donating, which can subtly alter the electronic properties of the pyrazine ring and the coordinated metal center. More significantly, the steric bulk of the p-tolyl group can create a specific chiral environment around the metal center. This steric hindrance can influence the regioselectivity and stereoselectivity of catalytic reactions by dictating the approach of the substrate to the active site. For instance, in asymmetric catalysis, the spatial arrangement of the p-tolyl group can favor the formation of one enantiomer or diastereomer over another.

Research on related pyrazine carboxylate esters has shown that variations in the ester group can lead to significant changes in catalytic performance. By systematically modifying the steric and electronic nature of this group, researchers can fine-tune the catalyst for a specific transformation. The interplay between the electronic effects of the pyrazine ring and the steric demands of the p-tolyl group in this compound makes it a potentially valuable ligand for developing highly selective catalysts.

Chemical Sensor Technologies

Design Principles for Pyrazine-Based Chemosensors for Metal Ions or Other Analytes

The design of chemosensors based on pyrazine derivatives, such as this compound, leverages the inherent electronic and coordination properties of the pyrazine ring. A successful chemosensor typically consists of two key components: a recognition unit (receptor) that selectively binds to the target analyte (e.g., a metal ion) and a signaling unit (transducer) that produces a detectable signal upon binding.

In pyrazine-based chemosensors, the pyrazine ring, often in conjunction with the carboxylate group, can act as an effective recognition unit for metal ions. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can form stable coordination complexes with a variety of metal ions. The selectivity of the sensor is governed by factors such as the size of the metal ion, its preferred coordination geometry, and the spatial arrangement of the binding sites on the pyrazine-carboxylate ligand. The p-tolyl group in this compound can further influence selectivity by introducing steric constraints that favor the binding of specific metal ions.

The signaling unit is often integrated into the pyrazine structure or is in close proximity to it. The binding of an analyte to the recognition site triggers a change in the electronic properties of the molecule, leading to a change in its photophysical properties, such as color or fluorescence. rsc.org The design principles often involve creating a system where the analyte-binding event perturbs the intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excimer/exciplex formation, resulting in a measurable optical response. researchgate.net

Design PrincipleRole of this compound Moiety
Analyte Recognition The pyrazine nitrogen atoms and carboxylate oxygen atoms act as binding sites for metal ions. The p-tolyl group can introduce steric hindrance, enhancing selectivity for specific ions.
Signal Transduction The pyrazine ring can be part of a conjugated system that acts as a fluorophore or chromophore. Analyte binding alters the electronic structure, modulating the optical signal.
Tunability The electronic and steric properties can be fine-tuned by modifying the substituents on the pyrazine ring or the ester group (p-tolyl), allowing for the development of sensors for a range of analytes.

Mechanisms of Chemosensing (e.g., Colorimetric, Fluorescent)

The detection of analytes by pyrazine-based chemosensors can occur through various mechanisms, primarily leading to colorimetric or fluorescent responses. mdpi.com These changes are visible to the naked eye or can be quantified using spectroscopic techniques.

Colorimetric Sensing: In this mechanism, the binding of an analyte to the pyrazine-based sensor causes a shift in the absorption spectrum of the molecule, resulting in a change in color. nih.gov This is often due to a change in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the sensor molecule upon complexation. The interaction with the analyte can alter the extent of π-conjugation or the intramolecular charge transfer (ICT) characteristics of the sensor, leading to a visible color change.

Fluorescent Sensing: Fluorescent chemosensors are highly sensitive and rely on changes in the fluorescence properties of the sensor molecule upon analyte binding. rsc.org Several photophysical processes can be modulated to achieve a fluorescent response:

Photoinduced Electron Transfer (PET): In a PET sensor, a fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons (like the nitrogen in the pyrazine ring). In the absence of the analyte, photoexcitation of the fluorophore can lead to electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte (e.g., a metal ion) to the receptor, the energy of the lone pair is lowered, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): ICT-based sensors consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The pyrazine ring can act as an electron-accepting unit. The binding of an analyte can either enhance or inhibit the ICT process, leading to a shift in the emission wavelength or a change in the fluorescence intensity.

Chelation-Enhanced Fluorescence (CHEF): In some sensor designs, the pyrazine-carboxylate moiety may be part of a system that is initially non-fluorescent or weakly fluorescent due to processes like C=N isomerization or vibrational relaxation. mdpi.com Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity. researchgate.net

The specific mechanism at play depends on the detailed molecular design of the sensor incorporating the this compound unit.

Applications in Advanced Materials Science

Incorporation of Pyrazine Carboxylate Units into Polymeric Structures

The unique electronic and coordination properties of pyrazine carboxylate units make them attractive building blocks for the synthesis of advanced polymeric materials. acs.org The incorporation of these units, such as this compound, into polymer backbones or as pendant groups can impart desirable functionalities to the resulting materials. researchgate.net

Pyrazine carboxylate units can also be incorporated into organic polymers through standard polymerization techniques. For example, if the p-tolyl group is functionalized with a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group), it can be copolymerized with other monomers to create polymers with tailored properties. The resulting polymers may exhibit interesting optical, electronic, or thermal characteristics due to the presence of the pyrazine carboxylate moieties.

Polymer TypeRole of Pyrazine Carboxylate UnitPotential Influence of p-tolyl Group
Coordination Polymers Acts as a bridging ligand connecting metal centers. acs.orgnih.govInfluences crystal packing and network dimensionality through steric effects.
Conjugated Polymers Can be part of the conjugated backbone, influencing the electronic and optical properties. acs.orgCan affect solubility and inter-chain interactions.
Pendant Functionalized Polymers Acts as a functional side group, providing sites for metal coordination or other interactions.Steric bulk can affect the polymer's morphology and accessibility of the functional sites.

Functional Materials with Tunable Chemical Responses

Materials incorporating this compound units can be designed to exhibit tunable chemical responses, making them suitable for applications such as sensors, catalysts, and smart materials. The responsiveness of these materials stems from the ability of the pyrazine carboxylate moiety to interact with external stimuli, such as metal ions, small molecules, or changes in pH.

For instance, polymeric films or nanoparticles containing these units could function as chemical sensors. researchgate.net The binding of a target analyte to the pyrazine carboxylate sites within the material could trigger a change in its optical properties (color or fluorescence), electrical conductivity, or swelling behavior. The tunability of the response can be achieved by altering the density of the active pyrazine units within the material or by modifying the chemical environment around them.

Furthermore, these materials can be designed as responsive catalysts. The catalytic activity of metal centers coordinated to the pyrazine carboxylate units could be modulated by the presence of specific effector molecules that bind to the material and induce a conformational change or alter the electronic properties of the active sites.

Role as Chemical Probes for Reaction Studies

Pyrazine carboxylate ester motifs and their derivatives are emerging as versatile scaffolds in the development of chemical probes for monitoring biological and chemical processes. Their inherent spectroscopic properties, which can be tuned through synthetic modification, make them suitable candidates for advanced analytical applications.

Development of Pyrazine Carboxylate Derivatives as Spectroscopic Probes

The development of pyrazine derivatives as spectroscopic tools is an active area of research, with a significant focus on pyrazine carboxamides. These compounds have been successfully designed as fluorescent tracer agents. medibeacon.comnih.gov For instance, novel pyrazine carboxamides bearing hydrophilic poly(ethylene glycol) (PEG) moieties have been synthesized and evaluated for their potential as fluorescent probes. medibeacon.com The spectroscopic properties of these derivatives are key to their function. PEG–pyrazine conjugates with primary amino groups typically exhibit absorption maxima between 435–440 nm and emission maxima in the 555–560 nm range. medibeacon.com Further modification, such as N-alkylation, can shift these properties, with N-alkylated PEG–pyrazines showing absorption maxima in the 490–500 nm range and emission maxima between 595–610 nm. medibeacon.com

In a related context, 2-pyrazinecarboxamide has been used as a ligand to synthesize binary and ternary platinum(II) and platinum(IV) complexes. bendola.com The coordination of the pyrazine derivative to the metal center was characterized using spectroscopic methods, including IR and 1H NMR spectroscopy, demonstrating the utility of the pyrazine motif in forming complexes with distinct and analyzable spectroscopic signatures. bendola.com

Applications in Real-Time Monitoring of Chemical Reactions

The application of pyrazine derivatives as probes extends to the real-time monitoring of dynamic processes. The aforementioned fluorescent pyrazine carboxamide dyes have been specifically engineered for the real-time, point-of-care measurement of glomerular filtration rate (GFR), a key indicator of renal function. medibeacon.comnih.govnih.gov

The noninvasive, real-time monitoring of these compounds was demonstrated by tracking the pharmacokinetic clearance of a specific N-alkylated PEG-pyrazine derivative via optical measurements in a rat model. medibeacon.com The results showed a strong correlation with the plasma concentration of the tracer, validating its use for real-time monitoring. medibeacon.comnih.gov The success of these pyrazine carboxamide-based probes in a complex biological setting underscores the potential of the broader class of pyrazine carboxylate derivatives for applications in real-time analysis and diagnostics. medibeacon.com

Chemical Elicitation in Plant Cell Culture Systems

While the primary focus of this article is this compound, a notable application within the broader pyrazine family involves the use of structurally related pyrazine carboxamide derivatives as chemical elicitors in plant biotechnology. Elicitors are compounds that trigger defense responses in plant cells, often leading to the enhanced production of valuable secondary metabolites. mdpi.comnih.gov

Influence of Pyrazine Carboxamide Derivatives on Secondary Metabolite Accumulation (e.g., Flavonolignans)

Substituted pyrazine-2-carboxamides have been identified as effective abiotic elicitors for enhancing the production of secondary metabolites in plant cell cultures. nih.govnih.gov Research has demonstrated their ability to significantly increase the accumulation of flavonolignans and flavonoids in various plant systems. nih.gov

Similarly, the compound 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide was shown to be effective in boosting rutin (B1680289) production in callus cultures of Fagopyrum esculentum (buckwheat). nih.govnih.gov These findings highlight the potential of synthetic pyrazine carboxamides to modulate biosynthetic pathways in plant cells, leading to higher yields of commercially important compounds. nih.gov

Table 1: Effects of Pyrazine Carboxamide Derivatives as Elicitors in Plant Cell Cultures

Elicitor CompoundPlant SpeciesCulture TypeTarget MetaboliteObserved EffectReference
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideSilybum marianumCallus & SuspensionTaxifolin, Silychristin (B192383)Good elicitor of taxifolin; increased silychristin content. nih.govphcog.com
3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamideFagopyrum esculentumCallusRutinIncreased rutin production. nih.gov
6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amideOnonis arvensisCallusFlavonoids~900% increase in flavonoid production. mdpi.comnih.gov

Mechanistic Investigations of Chemical Signaling Pathways in Response to Elicitors

The mechanism by which chemical elicitors function in plant cells is a subject of intensive study. mdpi.comnih.gov Elicitation is understood to induce a controlled stress response that activates the plant's natural defense mechanisms. nih.gov This response involves significant changes at the genetic level.

When plant cells are exposed to an abiotic elicitor, such as a pyrazine carboxamide derivative, it triggers defensive reactions within the cells. mdpi.comnih.gov These reactions result in changes to the transcription of genes that code for enzymes involved in the biosynthesis of secondary metabolites. nih.gov By activating these specific genetic pathways, the elicitor effectively redirects the cell's metabolic resources towards the production and accumulation of defense-related compounds, such as flavonolignans and flavonoids. mdpi.comnih.gov Therefore, pyrazine carboxamides act as external chemical signals that modulate gene expression to enhance the synthesis of desired natural products in cultured plant tissues. mdpi.com

Synthetic Modifications and Structure Reactivity/property Relationships of P Tolyl Pyrazine 2 Carboxylate Analogues

Systematic Modifications on the Pyrazine (B50134) Ring

The pyrazine nucleus is an electron-deficient heterocycle, a characteristic that fundamentally influences its reactivity. mdpi.comslideshare.net This electron deficiency makes the ring resistant to standard electrophilic substitution but susceptible to nucleophilic and radical substitutions. thieme-connect.dedoi.org The strategic introduction of substituents onto the pyrazine ring can modulate this inherent reactivity.

The electronic nature of the pyrazine ring can be predictably altered by adding substituents with varying electron-donating (EDG) or electron-withdrawing (EWG) capacities. Pyrazine's inherent electron affinity is higher than that of pyridine, making it a suitable electron acceptor in molecular systems. nih.gov This property can be further enhanced or diminished.

Electron-Donating Groups (EDGs): Conversely, the addition of EDGs, such as alkyl groups (e.g., tert-butyl), increases the electron density on the pyrazine ring. doi.orgnih.gov This makes the ring less reactive towards nucleophiles. For example, in halopyrazines, the presence of electron-donating groups necessitates more forceful conditions for nucleophilic exchange reactions. thieme-connect.de The introduction of an EDG would be expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and altering the molecule's electronic properties. mdpi.com

Table 1: Predicted Effects of Substituents on the Pyrazine Ring

Substituent Type Example Groups Effect on Ring Electron Density Reactivity towards Nucleophiles
Electron-Donating (EDG) -CH₃, -C(CH₃)₃, -OCH₃ Increases Decreases
Electron-Withdrawing (EWG) -Cl, -Br, -CF₃, -NO₂ Decreases Increases

Changing the substituent's position alters the molecule's dipole moment, steric profile, and the electronic interplay between the substituent and the carboxylate group. For instance, a bulky substituent at the C-3 position would exert a significant steric influence on the adjacent carboxylate group, potentially forcing the p-tolyl ring out of planarity with the pyrazine ring and affecting conjugation. The same substituent at the C-6 position would have a much smaller steric effect on the ester group.

Furthermore, the position affects the electronic properties. The electron-withdrawing or -donating effect of a substituent will have a different magnitude of influence on the carboxylate group depending on its proximity. Computational methods like Density Functional Theory (DFT) can be used to predict how positional changes affect key reactivity descriptors, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. mdpi.comnih.gov A lower HOMO-LUMO gap typically implies higher reactivity. mdpi.com Therefore, different positional isomers are expected to exhibit distinct reactivity profiles and molecular properties.

Variations of the Carboxylate Ester Group

The ester functional group is a key site for introducing structural diversity into the molecule. Modification of the alcohol-derived portion of the ester allows for the exploration of a wide range of chemical spaces.

Replacing the p-tolyl group with other moieties allows for a systematic probing of how steric bulk, lipophilicity, and electronic effects influence the molecule's characteristics.

Alkyl Moieties: Simple alkyl esters (e.g., methyl, ethyl) would decrease the steric bulk compared to the p-tolyl group and increase the polarity of the molecule.

Aryl and Substituted Aryl Moieties: The synthesis of various aryl esters allows for the introduction of a wide array of electronic effects. Research on analogous pyrazine carboxamides, where the amine component was varied, provides a strong parallel. In these studies, substituted anilines were condensed with pyrazine-2-carboxylic acid chlorides to yield a series of amides. nih.govnih.gov The electronic properties of the resulting molecules were heavily dependent on the substituents present on the aryl ring. nih.govmdpi.com

A study involving 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated that substituents on a terminal aryl ring significantly influence the molecule's electronic structure and reactivity. mdpi.com By analogy, attaching different substituted aryl groups to the pyrazine-2-carboxylate (B1225951) core would similarly modulate its properties. For example, electron-withdrawing substituents on the aryl ring would increase the electrophilicity of the ester's carbonyl carbon, while electron-donating groups would decrease it.

Table 2: Influence of Aryl Substituents on Reactivity (Based on Analogy to Thiophene Carboxamides mdpi.com)

Compound Analogue Aryl Moiety Substituent HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE, eV) Implied Reactivity
Analogue 1 3,5-bis(Trifluoromethyl) -6.89 -1.96 4.93 Least Reactive
Analogue 2 3,5-Difluoro -6.84 -1.95 4.89 Low Reactivity
Analogue 3 Unsubstituted Phenyl -6.29 -1.82 4.47 Moderate Reactivity
Analogue 4 4-(Methylthio) -5.99 -1.78 4.21 Most Reactive

This table presents data from a study on analogous compounds to illustrate the principle that substituents on the aryl ring directly impact the HOMO-LUMO energy gap, a key indicator of chemical reactivity. mdpi.com

The choice of a para-tolyl group is specific and confers distinct properties to the parent molecule compared to an unsubstituted phenyl or other isomers.

Steric Properties: The tolyl group provides more steric bulk than a simple alkyl or phenyl ring. The para positioning of the methyl group extends the molecule's linear dimension. This steric profile can influence the molecule's ability to fit into binding pockets of enzymes or receptors and can dictate its preferred conformation in solution and in the solid state. This steric hindrance can also shield the ester linkage from chemical or enzymatic hydrolysis to some extent.

Derivatization and Functionalization of the p-Tolyl Moiety

The p-tolyl group itself serves as a platform for further synthetic modifications, allowing for the introduction of new functional groups to fine-tune properties without altering the pyrazine or carboxylate core. The existing methyl group and the activated aromatic ring are both sites for potential reactions.

Modification of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions. For example, free-radical bromination using N-bromosuccinimide (NBS) could convert the -CH₃ group into a -CH₂Br group, providing a versatile handle for subsequent nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The tolyl ring is activated towards electrophilic aromatic substitution by the electron-donating methyl group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed at the ortho positions relative to the methyl group. Introducing substituents at these positions would drastically alter the steric and electronic environment around the ester linkage.

Table 3: Potential Derivatization Reactions on the p-Tolyl Moiety

Reaction Type Reagents Potential Product Moiety Change in Property
Free-Radical Halogenation NBS, light p-(Bromomethyl)phenyl Adds a reactive electrophilic site
Nitration HNO₃, H₂SO₄ 4-Methyl-3-nitrophenyl Adds a strong EWG; increases polarity
Halogenation Br₂, FeBr₃ 3-Bromo-4-methylphenyl Adds an EWG; increases lipophilicity
Acylation CH₃COCl, AlCl₃ 3-Acetyl-4-methylphenyl Adds a bulky EWG; introduces a ketone

Introduction of Halogen, Alkyl, or Heteroatom-Containing Groups on the Aromatic Ring

The aromatic ring of p-tolyl pyrazine-2-carboxylate analogues is a prime site for substitution, allowing for the introduction of halogens, alkyl groups, or groups containing heteroatoms. These modifications are typically achieved through standard aromatic substitution reactions. For instance, halogenation can introduce chlorine or bromine atoms, while Friedel-Crafts reactions can be employed to add various alkyl groups.

The nature of these substituents significantly alters the electronic properties of the aromatic ring. Electron-withdrawing groups, such as halogens, decrease the electron density of the ring, while electron-donating groups, like alkyls, have the opposite effect. These electronic changes can influence the reactivity of the entire molecule.

The introduction of heteroatom-containing groups, such as methoxy or nitro groups, can further modify the molecule's properties. These groups can participate in hydrogen bonding and other non-covalent interactions, which can have a profound impact on the molecule's behavior in different chemical environments.

Consequences for Molecular Conformation and Intermolecular Interactions

The addition of substituents to the aromatic ring of this compound analogues can have significant consequences for the molecule's three-dimensional shape, or conformation. The size and nature of the substituent can influence the rotational freedom around the bond connecting the aromatic ring to the pyrazine-2-carboxylate core. For example, a bulky alkyl group might sterically hinder rotation, leading to a more rigid molecular structure.

These conformational changes, in turn, affect how the molecules pack together in a solid state and interact in solution. The introduction of groups capable of hydrogen bonding, for instance, can lead to the formation of specific intermolecular hydrogen-bonding networks. rsc.org These networks can influence physical properties such as melting point and solubility.

Even in the absence of strong hydrogen bonds, other intermolecular forces like C–H···π and C=O···π interactions play a crucial role in the crystal packing of pyrazine derivatives. core.ac.uk The specific arrangement of molecules in the crystal lattice is a direct result of these varied intermolecular interactions. rsc.orgcore.ac.uk The study of these interactions is crucial for understanding the supramolecular chemistry of these compounds. core.ac.uk

Impact of Structural Features on Synthetic Outcomes

The structural features of this compound analogues have a direct and predictable impact on the outcomes of chemical reactions. The electronic and steric properties of substituents on the aromatic ring can influence reaction yields, as well as the regioselectivity and stereoselectivity of more complex synthetic transformations.

Correlation Between Substituent Electronic/Steric Properties and Reaction Yields

The electronic properties of substituents on the aromatic ring can significantly affect the rate and efficiency of chemical reactions, which is directly reflected in the reaction yields. Electron-donating groups can activate the aromatic ring, making it more susceptible to electrophilic attack and potentially increasing reaction yields in such cases. Conversely, electron-withdrawing groups can deactivate the ring, leading to lower yields under similar conditions.

Steric hindrance, caused by bulky substituents, can also play a major role in determining reaction yields. mdpi.com Large groups can block access to the reaction center, slowing down the reaction or preventing it from occurring altogether. This can lead to lower yields or the need for more forcing reaction conditions.

The interplay between electronic and steric effects can be complex, and understanding this relationship is key to optimizing synthetic routes. A systematic study of how different substituents affect reaction yields can provide valuable insights into the structure-reactivity relationships of these compounds.

Influence on Regioselectivity and Stereoselectivity in Complex Syntheses

In more complex syntheses involving this compound analogues, the structural features of the molecule can direct the outcome of the reaction in terms of regioselectivity and stereoselectivity. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

The directing effects of substituents on the aromatic ring are well-established in organic chemistry. For example, an ortho-para directing group will favor substitution at the positions ortho and para to it, while a meta-directing group will favor substitution at the meta position. This allows for a degree of control over the regiochemical outcome of reactions.

In reactions that create new stereocenters, the existing stereochemistry of the molecule or the presence of chiral auxiliaries can influence the stereochemical outcome. mdpi.com This is particularly important in the synthesis of biologically active compounds, where a specific stereoisomer may be required for activity. nih.gov The ability to control both regioselectivity and stereoselectivity is a cornerstone of modern synthetic chemistry. nih.gov

Correlation of Molecular Descriptors with Chemical Behavior

The chemical behavior of this compound analogues can be correlated with various molecular descriptors. These descriptors are numerical values that encode information about the molecule's structure and properties. One of the most important of these is lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents.

Quantitative Relationship Between Lipophilicity (log P) and Chemical Transport Phenomena

Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P), which is the ratio of the concentration of a compound in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water). A higher log P value indicates greater lipophilicity.

There is a well-established quantitative relationship between lipophilicity and a compound's ability to be transported across biological membranes. nih.gov This is a critical factor in the design of pharmaceuticals, as a drug must be able to pass through cell membranes to reach its target.

The lipophilicity of this compound analogues can be modified by changing the substituents on the aromatic ring. nih.gov For example, adding alkyl groups will generally increase lipophilicity, while adding polar groups will decrease it. By systematically varying the substituents and measuring the resulting log P values, it is possible to develop a quantitative structure-activity relationship (QSAR) that relates the structure of the molecule to its transport properties. nih.govnih.gov This information is invaluable for the rational design of new compounds with desired chemical and biological properties. nih.gov

Molecular Descriptor Influence on Chemical Behavior
Log P (Lipophilicity) Affects solubility in non-polar environments and the ability to cross biological membranes. Higher log P values are associated with increased lipophilicity. nih.gov
Electronic Properties (e.g., Hammett constants) Influence reaction rates and the stability of intermediates. Electron-donating groups can increase reactivity towards electrophiles, while electron-withdrawing groups can decrease it.
Steric Parameters (e.g., Taft steric parameters) Affect reaction rates by hindering the approach of reagents to the reaction center. Bulkier substituents can lead to lower reaction yields. mdpi.com

Structure-Reactivity Correlations for Specific Chemical Transformations

The reactivity of this compound and its analogues is intrinsically linked to the electronic and steric properties of substituents on both the pyrazine and the p-tolyl moieties. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a characteristic that can be modulated by the introduction of various functional groups. thieme-connect.deslideshare.net Understanding these structure-reactivity relationships is crucial for designing synthetic routes and tailoring the properties of these compounds for specific applications.

The pyrazine ring's electron-withdrawing character, a consequence of the two nitrogen atoms, significantly influences the reactivity of the carboxylate group. researchgate.net This inherent electronic deficiency can be further amplified or attenuated by substituents on the pyrazine ring. For instance, the presence of electron-donating groups on the pyrazine ring may necessitate more forceful conditions for nucleophilic substitution reactions. thieme-connect.de Conversely, electron-withdrawing groups enhance the electrophilicity of the pyrazine carbons, facilitating nucleophilic attack.

The following subsections detail the structure-reactivity correlations for specific chemical transformations of this compound analogues.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution at the carbonyl carbon of the ester group is a key reaction for this compound and its analogues. The ease of this reaction is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (p-cresolate).

Effect of Pyrazine Ring Substituents:

Electron-withdrawing substituents on the pyrazine ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic acyl substitution. For example, a halogen or a nitro group on the pyrazine ring would make the ester more reactive towards nucleophiles. Conversely, electron-donating groups, such as alkyl or amino groups, would decrease the reactivity of the ester.

Interactive Data Table: Effect of Pyrazine Substituents on Relative Reactivity in Nucleophilic Acyl Substitution

Substituent on Pyrazine RingElectronic EffectExpected Relative Reactivity
-NO₂Electron-withdrawingHigh
-ClElectron-withdrawingModerate-High
-HNeutralModerate
-CH₃Electron-donatingLow-Moderate
-NH₂Electron-donatingLow

Note: The relative reactivity is a qualitative assessment based on general principles of organic chemistry.

Effect of p-Tolyl Group Substituents:

Substituents on the p-tolyl group primarily affect the stability of the p-cresolate leaving group. Electron-withdrawing groups on the aromatic ring of the p-cresolate will stabilize the negative charge of the leaving group, making it a better leaving group and thus increasing the reaction rate. Conversely, electron-donating groups will destabilize the leaving group and decrease the rate of substitution.

Nucleophilic Aromatic Substitution

The pyrazine ring, being electron-deficient, can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by a suitable leaving group (e.g., a halogen) on the ring. thieme-connect.de

Structure-Reactivity Correlations:

Activating Groups: The presence of strong electron-withdrawing groups, in addition to a good leaving group, enhances the susceptibility of the pyrazine ring to nucleophilic attack. The positions ortho and para to the activating group are the most favorable for substitution.

Leaving Group Ability: The nature of the leaving group is critical. Halogens are common leaving groups, with their reactivity generally following the order I > Br > Cl > F for SNAr reactions.

Nucleophile Strength: Stronger nucleophiles will react more readily with the electron-deficient pyrazine ring.

Research on related halopyrazines indicates that they are more reactive towards nucleophilic displacement than corresponding pyridines. thieme-connect.de

Reduction of the Pyrazine Ring

The pyrazine ring can be reduced under various conditions. The ease of reduction is influenced by the electronic properties of the substituents.

Structure-Reactivity Correlations:

Electron-Withdrawing Groups: Substituents that withdraw electron density from the pyrazine ring generally facilitate its reduction. This is because they lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system, making it more accepting of electrons from a reducing agent.

Electron-Donating Groups: Conversely, electron-donating groups increase the electron density of the pyrazine ring, making it less susceptible to reduction.

Interactive Data Table: Predicted Ease of Reduction for Substituted p-Tolyl Pyrazine-2-Carboxylates

Substituent on Pyrazine RingElectronic EffectPredicted Ease of Reduction
-CNElectron-withdrawingHigh
-COOCH₃Electron-withdrawingModerate-High
-HNeutralModerate
-OCH₃Electron-donatingLow

Note: This table presents a predicted trend based on electronic effects.

Electrophilic Substitution

Direct electrophilic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. thieme-connect.deslideshare.net The ring nitrogens are basic and will be protonated in the presence of strong acids, further deactivating the ring towards electrophilic attack. However, the presence of strong activating groups can enable electrophilic substitution.

Structure-Reactivity Correlations:

Activating Groups: Strong electron-donating groups, such as amino or hydroxyl groups, can activate the pyrazine ring towards electrophilic attack. These reactions are often directed to specific positions based on the directing effect of the activating group.

Reaction Conditions: Forcing conditions are typically required for electrophilic substitutions on pyrazines.

The p-tolyl group, being an aromatic ring, can undergo electrophilic aromatic substitution. The reactivity of this ring is influenced by the pyrazine-2-carboxylate substituent, which is electron-withdrawing and will direct incoming electrophiles to the meta position relative to the ester linkage.

Future Directions and Emerging Research Avenues for Pyrazine Carboxylate Esters

Development of Advanced and Sustainable Synthetic Strategies for Complex Pyrazine (B50134) Architectures

The synthesis of pyrazine carboxylate esters has traditionally relied on established methods, which may involve harsh reaction conditions or the use of hazardous reagents. A significant future direction lies in the development of more sustainable and advanced synthetic methodologies. This includes the exploration of greener solvents, catalytic systems with lower environmental impact, and energy-efficient reaction protocols such as microwave-assisted synthesis. worldsresearchassociation.com

Future research will likely focus on the development of novel synthetic routes that allow for the construction of complex pyrazine architectures with high degrees of functional group tolerance and stereocontrol. This will be crucial for accessing a wider range of derivatives with tailored properties. The use of continuous flow chemistry, for example, could offer advantages in terms of safety, scalability, and product consistency for the synthesis of compounds like p-tolyl pyrazine-2-carboxylate (B1225951).

A key challenge to be addressed is the regioselective functionalization of the pyrazine ring, enabling the precise introduction of substituents to modulate the electronic and steric properties of the resulting esters. Innovations in C-H activation and late-stage functionalization are anticipated to play a pivotal role in streamlining the synthesis of complex pyrazine derivatives.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While pyrazine derivatives have been investigated for their biological activities, their potential as catalysts or ligands in catalysis remains a relatively underexplored area. The nitrogen atoms in the pyrazine ring and the carbonyl group of the ester moiety in compounds like p-tolyl pyrazine-2-carboxylate offer potential coordination sites for metal centers.

Future research is expected to delve into the design and synthesis of pyrazine carboxylate ester-based ligands for a variety of catalytic transformations. This could include applications in asymmetric catalysis, where the chiral substitution on the pyrazine core or the ester group could induce enantioselectivity. Furthermore, the electronic properties of the pyrazine ring can be tuned through substitution to modulate the reactivity of the coordinated metal center.

The development of metal-organic frameworks (MOFs) and coordination polymers incorporating pyrazine carboxylate esters as linkers is another promising avenue. nih.gov These materials could exhibit interesting catalytic properties, gas storage capabilities, or serve as sensors.

Design and Synthesis of Pyrazine Carboxylate Derivatives for Optoelectronic Materials Research

The electron-deficient nature of the pyrazine ring makes pyrazine carboxylate esters intriguing candidates for applications in optoelectronic materials. The ability to tune the electronic properties through substitution on both the pyrazine ring and the ester group allows for the rational design of materials with specific absorption and emission characteristics.

Future research will likely focus on the synthesis of novel pyrazine carboxylate derivatives with extended π-conjugated systems to explore their potential as organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and fluorescent probes. The incorporation of this compound and its analogues into polymeric structures could also lead to the development of new conductive or photoactive polymers.

A systematic investigation into the structure-property relationships of these compounds will be essential. This will involve correlating the molecular structure with key photophysical properties such as quantum yield, charge carrier mobility, and thermal stability.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new pyrazine carboxylate esters with desired properties, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be crucial. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the research and development process.

Future efforts will likely involve the development of robust and versatile automated synthesis platforms capable of performing a wide range of reactions to generate diverse libraries of pyrazine carboxylate esters. These platforms can be coupled with high-throughput screening assays to quickly identify compounds with interesting biological or material properties.

The data generated from these high-throughput experiments can be used to train machine learning models to predict the properties of new, unsynthesized compounds, further accelerating the design-make-test-analyze cycle.

Advanced Computational Design of Pyrazine Carboxylate Derivatives with Tunable Chemical Properties and Functions

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of pyrazine carboxylate esters, computational methods can be used to predict a wide range of properties, including electronic structure, reactivity, and intermolecular interactions.

Future research will increasingly rely on advanced computational techniques, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to guide the design of novel pyrazine carboxylate derivatives. These methods can be used to screen virtual libraries of compounds and prioritize synthetic targets with the highest probability of success for a given application.

The development of accurate and efficient computational models for predicting the properties of pyrazine carboxylate esters in different environments (e.g., in solution, in the solid state, or at interfaces) will be a key area of focus. This will enable a deeper understanding of their behavior and facilitate the design of next-generation materials and catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing p-tolyl pyrazine-2-carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, p-tolyl pyrazine-2-carboxylate derivatives can be synthesized via DMAP/EDCI-mediated coupling of pyrazine-2-carboxylic acid with p-tolyl alcohols under mild conditions (0°C to room temperature, CH₂Cl₂ solvent). Purification is achieved using medium-pressure chromatography with gradients of EtOAc/hexanes . Key intermediates, such as 4-hydroxy-4-(p-tolyl)butyl pyrazine-2-carboxylate, are generated through TBAF-mediated desilylation of tert-butyldimethylsilyl-protected precursors, yielding ~80% isolated yields .

Q. Which spectroscopic techniques are critical for characterizing p-tolyl pyrazine-2-carboxylate derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.6–9.3 ppm for pyrazine) and p-tolyl methyl groups (δ ~2.3 ppm). Coupling constants (J = 1.3–2.6 Hz) confirm substitution patterns .
  • HRMS : Validate molecular formulas (e.g., [C₁₆H₁₈N₂O₃+H]⁺: observed m/z 287.1393 vs. calculated 287.1396) .
  • TLC : Monitor reaction progress (e.g., Rf ≈ 0.4 in 70% EtOAc/hexanes) .

Q. How are p-tolyl pyrazine-2-carboxylate derivatives used in coordination chemistry?

  • Methodological Answer : The pyrazine-2-carboxylate ligand acts as a bridging unit in coordination polymers. For example, Fe(III) complexes with pyrazine-2-carboxylate form dinuclear μ-oxo structures, characterized by cyclic voltammetry and resonance Raman spectroscopy. These complexes catalyze hydrocarbon oxidation via H₂O₂ activation .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic activity of iron-pyrazine-2-carboxylate complexes in oxidation reactions?

  • Methodological Answer : Catalytic activity depends on the ligand environment and solvent. For instance, [Fe(pca)₂(py)₂] (pca = pyrazine-2-carboxylate) forms a dinuclear μ-oxo-Fe(III) species in nonpolar solvents, enhancing oxidative stability. In polar solvents (e.g., CH₃CN), mononuclear Fe(II) species dominate, reducing catalytic efficiency. Cyclic voltammetry (E₁/₂ = +0.45 V vs. Ag/AgCl) and UV-vis spectroscopy (λmax = 420 nm) identify active intermediates .

Q. What strategies resolve contradictions in catalytic data for metal-p-tolyl pyrazine-2-carboxylate systems?

  • Methodological Answer : Discrepancies arise from varying axial ligation (e.g., pyridine vs. THF) and solvent effects. Use:

  • Paramagnetic NMR : Distinguish dipolar (axial ligand upfield shifts) vs. contact (equatorial ligand downfield shifts) contributions in Ru₂(O₂CR)₄ complexes .
  • Kinetic studies : Compare turnover frequencies (TOF) under controlled H₂O₂ concentrations to isolate solvent-dependent pathways .

Q. How can computational modeling predict the reactivity of p-tolyl pyrazine-2-carboxylate derivatives in C–H functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze transition states in FeCl₃-catalyzed meta-C–H amination. For example, FeCl₃ coordinates with the pyrazine-2-carboxylate directing group, lowering the activation energy for nitrene insertion (ΔG‡ ≈ 18 kcal/mol). Validate with Hammett plots correlating substituent effects with reaction rates .

Q. What methodologies optimize the synthesis of pyrazine-2-carboxylate-based coordination polymers?

  • Methodological Answer :

  • Solvothermal synthesis : Combine pyrazine-2-carboxylic acid with metal salts (e.g., Zn(NO₃)₂) in DMF/H₂O at 120°C for 72 hours to form 3D frameworks.
  • Single-crystal XRD : Resolve structural motifs (e.g., 2D layers vs. helical chains) influenced by carboxylate-pyrazine π-stacking .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of pyrazine-2-carboxylate-metal complexes?

  • Methodological Answer : Stability varies with metal oxidation states and ligand denticity. For example:

  • Fe(III)-μ-oxo dimers are stable in anhydrous conditions but hydrolyze in H₂O to monomeric Fe(II) species .
  • Ru₂(O₂C-p-tolyl)₄(THF)₂ exhibits axial ligand lability in coordinating solvents (e.g., CH₃CN replaces THF), altering redox potentials by ~150 mV .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.